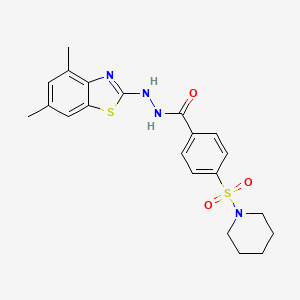

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Description

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 4,6-dimethylbenzothiazole moiety linked to a 4-(piperidine-1-sulfonyl)benzoyl group. The compound’s structure combines a benzothiazole core, known for its bioactivity in medicinal chemistry, with a sulfonamide-functionalized benzohydrazide scaffold, which enhances hydrogen-bonding and electrostatic interactions with biological targets .

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S2/c1-14-12-15(2)19-18(13-14)29-21(22-19)24-23-20(26)16-6-8-17(9-7-16)30(27,28)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVWGPUDINEAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups:

Formation of the Sulfonyl Piperidine Moiety: The piperidine ring can be sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Benzohydrazide: The final step involves coupling the sulfonyl piperidine derivative with benzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a synthetic organic compound featuring a benzothiazole moiety, a piperidine sulfonamide group, and a hydrazide functional group. It is considered a versatile material with potential in scientific research, particularly in medicinal chemistry and drug development.

Biological Activity and Interactions

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzothiazole component may interact with various enzymes and receptors, modulating their activity. Studies on similar structures suggest potential antimicrobial and anticancer effects, indicating possible therapeutic applications in treating infections and tumors. Research indicates that the compound can form stable complexes with specific proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy.

Structural Similarities and Unique Aspects

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine | Contains a benzo[d]thiazole core | Lacks the piperidine sulfonamide group |

| 2,3-dimethylbenzothiazolium iodide | Benzothiazole structure | Ionic nature may affect solubility |

| 4,7-diarylbenzo[c][1,2,5]thiadiazoles | Related thiadiazole structure | Different core structure affecting reactivity |

This compound has a unique combination of functional groups that confer distinct chemical and biological properties. The piperidin-1-sulfonyl group enhances both solubility and reactivity compared to similar compounds. The benzohydrazide moiety provides additional sites for interaction with biological targets, potentially leading to enhanced therapeutic effects.

Potential Applications

this compound has potential applications in various fields:

- Medicinal Chemistry: Due to its complex structure and diverse biological activities, it is of interest in drug development.

- Antimicrobial and Anticancer Research: Compounds with similar structures exhibit antimicrobial and anticancer effects, suggesting potential therapeutic applications in treating infections and tumors.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Variations in the Piperidine Substituent

- N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS: 851987-30-9) replaces the piperidine group with a 3,5-dimethylpiperidine moiety.

- N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS: 851978-93-3) introduces a fluorine atom on the benzothiazole and a 2-methylpiperidine group. Fluorine enhances electronegativity, which may improve binding affinity to enzymes like urease or kinases .

Benzothiazole Modifications

- N'-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide () substitutes the benzothiazole with a bromo-hydroxybenzylidene group. This compound demonstrated potent urease inhibition (IC₅₀: <10 µM), highlighting the importance of halogen and hydroxyl groups in enzyme interaction .

- 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (Compound 5, ) features a tert-butyl group and a hydroxy-methoxybenzylidene substituent. Its shorter N-N bond length (1.364 Å vs. 1.40 Å in other analogues) enhances conformational rigidity, improving stability .

Antimicrobial Activity

- 4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (Compound 2, ) showed strong activity against E. coli and P. aeruginosa (MIC: 3.13 µg/mL). The bromine atom likely contributes to membrane disruption .

- Piperidine sulfonyl groups in related compounds enhance solubility and target binding .

Enzyme Inhibition

- N’-Benzylidene-4-(tert-butyl)benzohydrazide derivatives () exhibited urease inhibition (IC₅₀: 5–20 µM). The tert-butyl group likely stabilizes hydrophobic interactions, whereas the target compound’s piperidine sulfonyl group may compete with urea for active-site binding .

Physicochemical Properties

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety known for its diverse biological effects, particularly in antimicrobial and anticancer applications. The incorporation of a piperidine sulfonamide group enhances its solubility and reactivity, making it a promising candidate for further pharmacological exploration.

Antimicrobial Properties

The benzothiazole core of this compound is associated with significant antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, studies indicate that derivatives of benzothiazole exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with specific molecular targets involved in tumorigenesis. Research on related benzothiazole compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types . The mechanism of action may involve the modulation of enzyme activities and receptor interactions, which are critical in cancer progression.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. Compounds containing piperidine moieties have been linked to significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. These activities are vital for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antibacterial Screening : A series of synthesized compounds bearing similar functionalities were tested against various bacterial strains. Results indicated that specific derivatives exhibited strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations for inhibition .

- In Silico Studies : Molecular docking studies have elucidated the binding interactions between these compounds and target proteins. Such studies provide insights into the potential mechanisms through which these compounds exert their biological effects .

- Pharmacological Evaluations : The pharmacological behavior of related compounds has been evaluated through various assays demonstrating their effectiveness as enzyme inhibitors and their potential therapeutic applications in cancer chemotherapy and antibacterial treatments .

Comparative Analysis of Related Compounds

Below is a comparison table highlighting the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine | Benzothiazole core | Moderate antibacterial activity |

| 2,3-dimethylbenzothiazolium iodide | Ionic nature affecting solubility | Antimicrobial properties |

| 4,7-diarylbenzo[c][1,2,5]thiadiazoles | Different core structure | Variable reactivity; some anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.